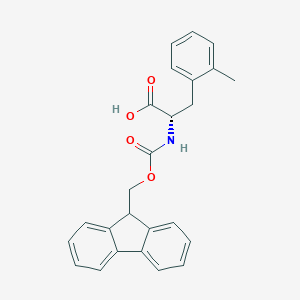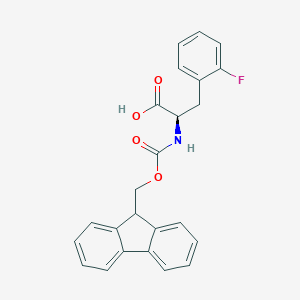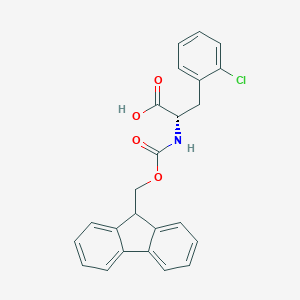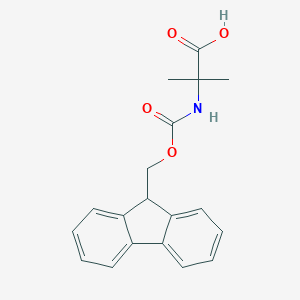
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH
Overview
Description
“Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is a chemical compound with the molecular formula C26H25NO6 . It is also known by the synonym "Fmoc-DmbGly-OH" . The compound appears as a white powder .
Physical And Chemical Properties Analysis
“Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is a white powder . It has a melting point range of 107-125 °C to 122-125 °C . The compound should be stored at 0-8 °C .Scientific Research Applications
Peptide Synthesis Enhancement
Fmoc-(Dmb)Gly-OH: is utilized to improve the synthetic efficiency of glycine-containing peptides in Fmoc solid-phase peptide synthesis (SPPS). It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Prevention of Aspartimide Formation
The compound is effective in preventing aspartimide formation when used to introduce a Gly residue immediately before an Asp residue. This is crucial for maintaining the integrity of the peptide sequence during synthesis .
Facilitation of Peptide Cyclization
Fmoc-(Dmb)Gly-OH: can promote the cyclization of Gly-containing peptides, which is an important process in the formation of stable peptide structures .
Synthesis of Hydrophobic Transmembrane Sequences
It has been used as a model compound to study the synthesis and purification of hydrophobic transmembrane sequences, which are challenging due to their nature .
Nucleolin-Related Peptide Synthesis
This derivative was found to be essential for the synthesis of peptides related to nucleolin, a nucleolar phosphoprotein involved in the synthesis and maturation of ribosomes .
Glycine Dipeptide Derivative Applications
Fmoc-Aaa-(Dmb)Gly-OH: dipeptides, which include Fmoc-(Dmb)Gly-OH , offer benefits similar to pseudoproline dipeptides for peptide sequences containing Gly. They are easy to use and can be introduced using standard coupling methods .
Enhancement of Synthetic Efficiency
The use of Fmoc-(Dmb)Gly-OH leads to an enhancement of synthetic efficiency in the production of complex peptides, which is beneficial for large-scale synthesis and commercial applications .
Research and Development in Medicinal Chemistry
Fmoc-(Dmb)Gly-OH: plays a role in the research and development of new medicinal compounds, particularly in the design and synthesis of novel peptide-based therapeutics .
Mechanism of Action
Fmoc-(Dmb)Gly-OH, also known as Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH or Fmoc-N-(2,4-dimethoxybenzyl)glycine, is a compound used in peptide synthesis. It has a unique mechanism of action that allows it to enhance the synthetic efficiency of glycine-containing peptides .
Target of Action
The primary target of Fmoc-(Dmb)Gly-OH is the peptide chain during the process of solid-phase peptide synthesis (SPPS). It interacts with the peptide chain to prevent aggregation and aspartimide formation .
Mode of Action
Fmoc-(Dmb)Gly-OH works by introducing the Dmb group at appropriate positions in the peptide chain. This prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By preventing aggregation and aspartimide formation, it enhances the synthetic efficiency of the peptide chain assembly process .
Result of Action
The result of Fmoc-(Dmb)Gly-OH’s action is the enhanced efficiency of peptide synthesis. It leads to faster and more predictable reactions, improved reaction rates, and higher yields of the final peptide product .
Action Environment
The action of Fmoc-(Dmb)Gly-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy. It is typically stored at temperatures between -10 to -25°C .
properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQSTVPYKMCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444217 | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
CAS RN |
166881-42-1 | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



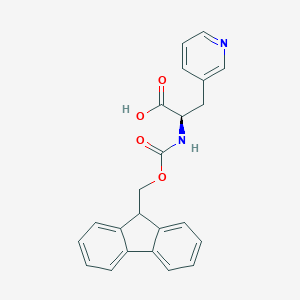
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)


